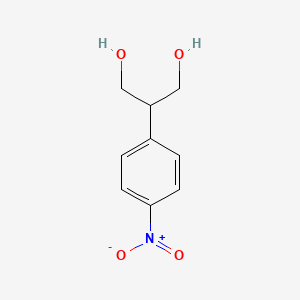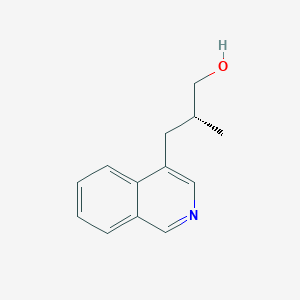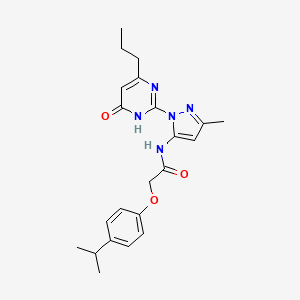
2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene carboxamide derivatives, which are of interest due to their potential as inhibitors and their antimicrobial properties. For instance, a thiophene sulfonamide compound was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), which is significant in the context of neurodegenerative diseases . Another study synthesized a series of thiophene carboxamide derivatives and evaluated them for antimicrobial activity, also conducting molecular docking studies to understand their interactions with biological targets . Additionally, the crystal structure of a related thiophene benzamide compound was determined, providing insights into the molecular interactions that stabilize its structure .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves multiple steps, starting from basic building blocks such as cyano acetamide and dithiane-diol, followed by a series of condensation reactions . The synthesis route is carefully designed to introduce various functional groups that contribute to the biological activity of the final compounds. The synthesis process is typically characterized by spectral analysis, including IR, NMR, and Mass spectrometry, to confirm the structure of the intermediates and the final products .
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing the presence of hydrogen bonds and π-π interactions that contribute to the stability of the crystal structure . The unusual binding mode of a thiophene sulfonamide to the hinge region of cdk5 via a water molecule has also been reported, highlighting the importance of molecular structure in the interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of thiophene carboxamide derivatives is influenced by the presence of various functional groups. These compounds can undergo a range of chemical reactions, including condensation with phosphoro dichloridates and hydrolysis, to form more complex structures with potential biological activity . The specific reactivity patterns of these compounds can be exploited to design inhibitors or antimicrobial agents with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the practical application of these compounds as therapeutic agents. The characterization of these properties typically involves a combination of analytical techniques, including elemental analysis and spectral methods . Understanding these properties is crucial for the optimization of the compounds for better efficacy and safety profiles.
Scientific Research Applications
Synthesis and Chemical Properties
2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide, although not directly referenced in the searched papers, is related to the study and development of various thiophene derivatives which have been synthesized for different scientific purposes. Research efforts include the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, exploring its yield and structural properties through IR, 1H NMR, and MS spectra to understand its potential applications in various fields including medicinal chemistry and material science (Tang Li-jua, 2015).
Heterocyclic Synthesis
The compound is also indirectly related to the creation of heterocyclic compounds through the synthesis of thiophenylhydrazonoacetates, leading to a variety of nitrogen nucleophile-based derivatives. This work highlights the compound's relevance in developing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene derivatives in creating a wide range of biologically active compounds (R. Mohareb et al., 2004).
Bioinorganic Chemistry
In bioinorganic chemistry, the synthesis and characterization of Co(II) complexes with thiophene-2-glyoxal derived Schiff bases have been explored. This includes investigating the complexes' antimicrobial activities against various microorganisms, indicating the potential of thiophene derivatives in creating compounds with bioactive properties (P. Singh et al., 2009).
Antimicrobial and Docking Studies
Further research into thiophene derivatives has involved the synthesis, characterization, and evaluation of antimicrobial activities of new compounds. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and assessed for their antimicrobial properties, alongside docking studies to elucidate their potential mechanisms of action (YN Spoorthy et al., 2021).
Green Chemistry Applications
The green synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology reflects the compound's role in promoting environmentally friendly chemical practices. This synthesis approach not only emphasizes the compound's utility in creating structurally diverse molecules but also its alignment with principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (D. Sowmya et al., 2018).
properties
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-2-14-5-3-4-11-22(14)28(25,26)15-8-6-13(7-9-15)18(24)21-19-16(17(20)23)10-12-27-19/h6-10,12,14H,2-5,11H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKYNDIEQITHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)
![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)




